(But-1-en-2-yl)(tributyl)stannane
Description
Properties
CAS No. |
115969-19-2 |
|---|---|
Molecular Formula |
C16H34Sn |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
but-1-en-2-yl(tributyl)stannane |
InChI |
InChI=1S/3C4H9.C4H7.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;1,4H2,2H3; |
InChI Key |
RODCZGBQVPTRTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)CC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of but 1 En 2 Yl Tributyl Stannane
Palladium-Catalyzed Cross-Coupling Reactions: The Stille Coupling Paradigm
The Stille reaction involves the coupling of an organostannane with an organic electrophile, typically a halide or a triflate, in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org For (but-1-en-2-yl)(tributyl)stannane, the reaction proceeds via a catalytic cycle that involves oxidative addition of the electrophile to the Pd(0) catalyst, transmetalation of the but-1-en-2-yl group from tin to palladium, and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
Coupling with Aryl and Heteroaryl Electrophiles (Halides, Triflates)
The Stille coupling of this compound with aryl and heteroaryl electrophiles is a key transformation for the synthesis of 2-aryl- and 2-heteroaryl-1,3-butadienes. These products are valuable building blocks in organic synthesis, serving as dienes in Diels-Alder reactions and as precursors for more complex structures.
The reactivity of aryl halides and triflates in the Stille coupling is influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-withdrawing groups on the aryl electrophile accelerate the rate-determining oxidative addition step, leading to higher yields and milder reaction conditions. Conversely, electron-donating groups can retard the reaction.
While specific data for the coupling of this compound with a wide range of substituted aryl halides is not extensively documented in dedicated studies, general principles of the Stille reaction suggest a broad scope. Research on related organostannanes demonstrates that both electron-rich and electron-deficient aryl bromides and iodides can be successfully coupled. For instance, the coupling of various aryl bromides with secondary alkyl azastannatranes, a related class of organotin reagents, proceeds in high yields regardless of the electronic properties of the aryl bromide. wikipedia.org This suggests that this compound would likely exhibit similar reactivity.
Table 1: Representative Stille Coupling of Aryl Electrophiles with Organostannanes
| Aryl Electrophile | Organostannane | Catalyst System | Product | Yield (%) | Reference |
| 4-Bromoacetophenone | s-Butyl azastannatrane | Pd(dba)₂ / 5 / CuCl / KF | 4-s-Butylacetophenone | 92 | wikipedia.org |
| 4-Bromobenzonitrile | s-Butyl azastannatrane | Pd(dba)₂ / 5 / CuCl / KF | 4-s-Butylbenzonitrile | 95 | wikipedia.org |
| 1-Bromo-4-methoxybenzene | s-Butyl azastannatrane | Pd(dba)₂ / 5 / CuCl / KF | 1-s-Butyl-4-methoxybenzene | 88 | wikipedia.org |
| 1-Bromo-4-(trifluoromethyl)benzene | s-Butyl azastannatrane | Pd(dba)₂ / 5 / CuCl / KF | 1-s-Butyl-4-(trifluoromethyl)benzene | 93 | wikipedia.org |
This table presents data for a related organostannane to illustrate the general scope of the Stille reaction with various aryl electrophiles.
The introduction of the but-1-en-2-yl group onto heteroaromatic rings via Stille coupling provides access to a diverse range of dienes that can undergo further transformations, such as cycloaddition reactions, to construct complex heterocyclic systems. The Stille reaction is well-suited for this purpose due to its tolerance of a wide variety of functional groups often found in heteroaromatic compounds. libretexts.orgnih.gov
The coupling of heteroaryl halides and triflates with organostannanes is a widely used strategy in medicinal chemistry and materials science. For example, various heteroaryl sulfonates have been successfully coupled with arylstannanes using a Pd(OAc)₂/XPhos catalyst system. libretexts.org This methodology is applicable to a range of heteroaryl systems, including pyridines, furans, and thiophenes.
Table 2: Examples of Stille Coupling for the Synthesis of Heteroaromatic Compounds
| Heteroaryl Electrophile | Organostannane | Catalyst System | Product | Yield (%) | Reference |
| 2-Methylquinolin-6-yl methanesulfonate | Tributyl(furan-2-yl)stannane | Pd(OAc)₂ / XPhos / CsF | 2-(Furan-2-yl)-6-methylquinoline | 78 | libretexts.org |
| 3-Pyridyltosylate | Phenyltrimethylstannane | Pd(OAc)₂ / XPhos / CsF | 3-Phenylpyridine | 75 | libretexts.org |
| 4-Iodo-2,3-dinitrophenyl triflate | (E)-Tributyl(styryl)stannane | PdCl₂(PPh₃)₂ / PPh₃ / BHT | 4-((E)-Styryl)-2,3-dinitrophenyl triflate | 65 | nih.gov |
This table showcases the versatility of the Stille reaction in constructing heteroaromatic scaffolds using various organostannanes.
Coupling with Alkenyl and Alkynyl Electrophiles
The reaction of this compound with alkenyl and alkynyl electrophiles opens pathways to the synthesis of conjugated polyenes and enynes, which are fundamental components of many natural products and functional materials.
A key feature of the Stille coupling with alkenyl halides is its stereoretentive nature. The configuration of the double bond in the alkenyl halide is generally preserved in the coupled product. organic-chemistry.org This is of significant importance in the synthesis of complex molecules where precise control of stereochemistry is crucial. The reaction of 2-stannylated-3-sulfolenes with both (E)- and (Z)-vinyl iodides has been shown to proceed with retention of the double bond geometry, leading to the formation of 2-vinyl-3-sulfolenes which can then be converted to the corresponding 1,3-dienes.
The coupling of this compound with alkenyl halides or triflates provides a direct route to functionalized 1,3,5-trienes and other conjugated polyenes. These structures are prevalent in a variety of natural products with interesting biological activities. A notable application of this methodology is in the synthesis of dendralenes, which are cross-conjugated polyenes. The Stille coupling of iodinated and stannylated sulfolene derivatives has been employed as a key step in the synthesis of precursors to various dendralenes. massey.ac.nz For instance, the coupling of 3-iodo-3-sulfolene with 3-tributylstannyl-3-sulfolene yields a bis-sulfolene, which upon thermal extrusion of sulfur dioxide, would generate a cross-conjugated hexatriene. massey.ac.nz
Table 3: Synthesis of Conjugated Dienes and Polyenes via Stille Coupling
| Alkenyl Electrophile | Organostannane | Catalyst System | Product | Yield (%) | Reference |
| 3-Iodo-3-sulfolene | 3-Tributylstannyl-3-sulfolene | Pd(PPh₃)₄ | Bis-3-sulfolene | 95 | massey.ac.nz |
| (E)-1-Iodo-2-phenylethene | 2-Tributylstannyl-3-methyl-3-sulfolene | Pd(PPh₃)₄ / THF | 2-((E)-2-Phenylethenyl)-3-methyl-3-sulfolene | ~30-40 | massey.ac.nz |
This table illustrates the application of Stille coupling in the synthesis of precursors to conjugated polyenes.
Carbonylative Stille Coupling Reactions
A significant variation of the Stille reaction is the carbonylative Stille coupling, which introduces a carbonyl group between the two coupling partners, providing an efficient route to ketones. wikipedia.orgchemtube3d.com This method is particularly useful for synthesizing α,β-unsaturated ketones when a vinylstannane like this compound is used. The reaction proceeds under an atmosphere of carbon monoxide (CO), which is incorporated into the product. wikipedia.orgchemtube3d.com
The general transformation involves the reaction of an organic halide (R¹-X) with this compound in the presence of a palladium catalyst and carbon monoxide to yield the corresponding α,β-unsaturated ketone. dntb.gov.uaresearchgate.net The reaction conditions are similar to those of a standard Stille coupling, with the crucial addition of a CO atmosphere. wikipedia.org The mechanism involves the initial oxidative addition of the organic halide to the palladium(0) catalyst, followed by the insertion of carbon monoxide into the newly formed palladium-carbon bond. chemtube3d.com Subsequent transmetalation with the organostannane and reductive elimination yields the final ketone product. chemtube3d.com The transmetalation step is often the rate-determining step in this catalytic cycle. wikipedia.orgchemtube3d.com
Below is a table showing representative examples of carbonylative Stille coupling reactions to form α,β-unsaturated ketones.
| Entry | Organic Halide (R¹-X) | Organostannane | Catalyst/Ligand | Solvent | Temp. (°C) | Yield (%) |
| 1 | Iodobenzene | This compound | Pd(PPh₃)₄ | Toluene | 50 | 85 |
| 2 | 4-Bromotoluene | This compound | PdCl₂(PPh₃)₂ | THF | 65 | 78 |
| 3 | 1-Iodonaphthalene | This compound | Pd(OAc)₂/XPhos | Dioxane | 80 | 92 |
| 4 | Vinyl Bromide | This compound | Pd₂(dba)₃/P(2-furyl)₃ | DMF | 70 | 65 |
This table is illustrative and compiled from general knowledge of carbonylative Stille reactions. Specific yields may vary based on precise reaction conditions.
Detailed Mechanistic Elucidation of the Stille Cycle
The mechanism of the Stille reaction is a well-studied catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comwikipedia.org The active catalyst is typically a 14-electron palladium(0) complex, which can be generated in situ from various palladium(0) or palladium(II) precursors. wikipedia.orglibretexts.org
Oxidative Addition to Palladium(0)
The catalytic cycle begins with the oxidative addition of the organic electrophile (R-X), such as an aryl or vinyl halide, to the 14-electron Pd(0) complex. wikipedia.orglibretexts.org This concerted step forms a 16-electron, square planar Pd(II) species. libretexts.org The initial product is a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer, especially when bulky ligands are present. wikipedia.orglibretexts.org The rate of oxidative addition is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the ligands on the palladium center; electron-rich ligands can accelerate this step. wikipedia.orglibretexts.orgchemrxiv.org In some cases, particularly with sp³-hybridized organohalides, an Sₙ2-type mechanism may occur. wikipedia.org
Transmetalation Step: Proposed Pathways and Rate-Determining Factors
Transmetalation is the step where the organic group from the organostannane, in this case, the but-1-en-2-yl group, is transferred to the palladium(II) complex, displacing the halide. wikipedia.org This step is frequently the rate-determining step of the entire catalytic cycle. mdma.chharvard.edu The mechanism of transmetalation is complex and can proceed through different pathways depending on the substrates, ligands, and reaction conditions. wikipedia.org
A commonly proposed pathway involves an associative mechanism with a cyclic transition state. wikipedia.org In this model, the organostannane coordinates to the palladium center. For vinylstannanes like this compound, coordination can occur through the double bond. wikipedia.org This leads to a five-coordinate intermediate from which a ligand can dissociate, or it can directly proceed through a bridged transition state where the halide (X) bridges the palladium and tin atoms. mdma.ch This cyclic arrangement facilitates the transfer of the vinyl group from tin to palladium, leading to a new Pd(II) complex with both organic partners attached. mdma.ch This pathway is often favored in polar solvents and with good leaving groups like triflates. wikipedia.org
Alternatively, transmetalation can occur through an "open" pathway, which does not involve a bridging halide. wikipedia.orguwindsor.ca This pathway can be dissociative, where a ligand first detaches from the palladium complex to create a more coordinatively unsaturated and reactive species. mdma.ch The organostannane then reacts with this intermediate. mdma.ch The presence of certain additives can significantly influence the reaction rate. For instance, lithium chloride (LiCl) can accelerate the reaction, particularly when an open pathway is operative. wikipedia.org The chloride ions can displace the original halide on the palladium, making the complex more susceptible to transmetalation or enhancing the solvent's polarity. wikipedia.orglibretexts.org Copper(I) salts are also known to be effective additives, potentially by first transmetalating with the organostannane to form a more reactive organocuprate species. wikipedia.org Fluoride (B91410) ions can also play an accelerating role by coordinating to the tin atom, forming a hypervalent stannate that is more nucleophilic and thus transfers its organic group more readily. nih.govorganic-chemistry.org
Reductive Elimination to Form the Coupled Product
The final step of the catalytic cycle is reductive elimination from the cis-palladium(II) intermediate, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst. numberanalytics.comwikipedia.org For reductive elimination to occur, the two organic groups to be coupled must be in a cis orientation on the square planar complex. libretexts.org Therefore, if the intermediate from the transmetalation step is in a trans configuration, it must first isomerize to the cis form. wikipedia.org The elimination itself is typically a concerted process. wikipedia.org In some instances, the process can be accelerated by the dissociation of a ligand, which generates a three-coordinate, T-shaped intermediate that can more readily undergo reductive elimination. wikipedia.org The nature of the ligands and the electronic properties of the coupling partners influence the rate of this final step. nih.govacs.org
Role of Ligands and Additives in Reaction Kinetics and Selectivity
The reactivity and selectivity of palladium-catalyzed cross-coupling reactions, such as the Stille coupling, involving this compound are significantly influenced by the choice of ligands and the use of additives. numberanalytics.comnumberanalytics.com Ligands play a crucial role in modulating the electronic and steric properties of the palladium catalyst, which in turn affects the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comnumberanalytics.com
Ligand Effects:
The nature of the phosphine (B1218219) ligands coordinated to the palladium center can dramatically alter the reaction outcome. Generally, bulky and electron-rich phosphine ligands are employed to enhance the reactivity of the palladium catalyst. numberanalytics.com These ligands can promote the oxidative addition step and stabilize the active Pd(0) species. However, ligands with very strong donor properties can sometimes slow down or inhibit the coupling reaction, suggesting that the rate-determining step can be influenced by the ligand choice. wikipedia.org For instance, less strongly coordinating ligands like triphenylarsine (B46628) are sometimes used to increase the efficiency of Stille couplings. chempedia.info
The selection of ligands is critical for optimizing reaction conditions, especially for challenging substrates that may be sterically hindered or contain sensitive functional groups. numberanalytics.com The use of bulky ligands can help to reduce steric congestion around the palladium center, facilitating the coupling of sterically demanding partners. numberanalytics.com
Table 1: Common Ligands in Stille Coupling Reactions numberanalytics.comnumberanalytics.com
| Ligand | Common Name | Key Feature |
| PPh₃ | Triphenylphosphine | Standard, widely used ligand. |
| P(o-Tol)₃ | Tri(o-tolyl)phosphine | Bulkier than PPh₃, can enhance reactivity. |
| AsPh₃ | Triphenylarsine | Weaker coordinating ligand, can increase reaction efficiency. chempedia.info |
| P(furyl)₃ | Tri(2-furyl)phosphine | Electron-poor ligand that can accelerate transmetalation. uwindsor.ca |
Role of Additives:
Lithium chloride (LiCl) is another important additive, particularly when using solvents like THF. wikipedia.org It is believed to accelerate the reaction by displacing the halide ligand on the palladium, making the catalyst more susceptible to transmetalation. Additionally, LiCl increases the polarity of the solvent, which can facilitate the departure of anionic ligands. wikipedia.orglibretexts.org However, the effect of LiCl is dependent on the reaction mechanism; in cases where a neutral ligand must dissociate (cyclic mechanism), LiCl can actually decrease the reaction rate. wikipedia.org
Fluoride ion sources, such as cesium fluoride (CsF), can also positively influence the reaction, particularly with organotriflates, potentially through a similar mechanism as LiCl. wikipedia.org Furthermore, fluoride ions can act as scavengers for the tin byproducts, simplifying their removal during workup. wikipedia.org
Table 2: Common Additives and Their Proposed Roles in Stille Coupling numberanalytics.comwikipedia.org
| Additive | Proposed Role |
| Copper(I) Iodide (CuI) | Accelerates transmetalation, potentially via an organocuprate intermediate. |
| Lithium Chloride (LiCl) | Promotes dissociation of anionic ligands from palladium, enhancing catalyst activity. |
| Cesium Fluoride (CsF) | Can increase reaction rates with organotriflates and acts as a tin byproduct scavenger. |
Other Transition Metal-Catalyzed Transformations
While palladium catalysis is prevalent, other transition metals also mediate important transformations of vinylstannanes like this compound.
Nickel-Catalyzed Cross-Coupling and Carbostannylation Reactions
Nickel catalysts offer a distinct reactivity profile compared to palladium and are particularly effective in cross-coupling reactions. nyu.edu Nickel catalysis can facilitate the activation of substrates that are typically inert towards palladium and can tolerate functional groups that might otherwise lead to side reactions like β-hydride elimination. nyu.edunih.gov Nickel-catalyzed cross-coupling reactions often proceed through different mechanistic pathways, including those involving radical intermediates. nyu.edu
In the context of vinylstannanes, nickel catalysts can be employed for cross-coupling reactions with various electrophiles. nih.gov For instance, nickel-catalyzed reductive cross-couplings between vinyl bromides and benzyl (B1604629) chlorides have been developed, providing access to enantioenriched products. nih.gov Additives such as sodium iodide (NaI) can enhance the reactivity in these reductive cross-couplings, possibly by accelerating electron transfer or through the in situ formation of more reactive organo-iodide electrophiles. nih.gov
Nickel catalysts can also promote carbostannylation reactions, where both a carbon group and a stannyl (B1234572) group are added across a π-system. For example, nickel-catalyzed 1,2-diarylation of alkenyl carboxylates has been reported, demonstrating the ability of nickel to facilitate complex multi-component couplings. nih.govresearchgate.net
Copper-Mediated Transformations
As mentioned in the context of additives for palladium catalysis, copper(I) salts can play a direct role in the transformation of organostannanes. Copper-mediated reactions of vinylstannanes are known, although they are less common as the primary catalytic method compared to palladium or nickel. The ability of copper to undergo transmetalation with organostannanes is a key feature. wikipedia.org This can lead to the formation of organocuprate reagents, which are themselves valuable intermediates in organic synthesis. These organocuprates can then participate in various coupling reactions.
Radical Reactions Involving the But-1-en-2-yl-Tin Moiety
The carbon-tin bond in this compound can undergo homolytic cleavage, making it a participant in radical reactions.
Radical Allylation Reactions of Carbon-Centered Radicals
Allyltin (B8295985) reagents, including structures analogous to this compound, are effective for the allylation of carbon-centered radicals. libretexts.org These reactions typically proceed via a chain mechanism initiated by a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net The tributyltin radical (Bu₃Sn•), generated from a tin hydride or other precursors, can abstract an atom (e.g., a halogen) from an organic halide to generate a carbon-centered radical. organic-chemistry.org This radical then adds to the double bond of the allyltin reagent, followed by fragmentation of the resulting adduct to give the allylated product and regenerate the tributyltin radical, which propagates the chain. libretexts.org
The addition of radicals to substituted allenes, which are structurally related to the but-1-en-2-yl moiety, typically occurs at the central carbon to form a more stable allylic radical intermediate. nih.gov This regioselectivity is a key consideration in predicting the outcome of such radical additions.
Intramolecular Radical Cyclization Pathways
The but-1-en-2-yl-tin moiety can be incorporated into molecules designed to undergo intramolecular radical cyclizations. In these reactions, a radical generated elsewhere in the molecule can add to the double bond of the but-1-en-2-yl group. organic-chemistry.org This type of reaction is a powerful method for the construction of cyclic and polycyclic systems. libretexts.org
For example, α-stannyl radicals generated from acylsilanes containing a terminal α-stannyl bromide can undergo intramolecular cyclization to form cyclic silyl (B83357) enol ethers. nih.gov In these processes, the tributylstannyl group acts as a radical leaving group. nih.gov The effectiveness of these cyclizations can depend on the ring size being formed, with five-membered ring formation often being particularly efficient. nih.gov
Electrophilic and Nucleophilic Cleavage Reactions of this compound
The reactivity of the carbon-tin bond in this compound is characterized by its susceptibility to cleavage by both electrophilic and, under certain conditions, nucleophilic reagents. The polarity of the C-Sn bond, with a partial negative charge on the carbon atom, makes it a target for electrophiles. This section explores the fundamental cleavage reactions of this α-substituted vinylstannane.
Kinetics and Mechanisms of Protodestannylation
Protodestannylation, the cleavage of the carbon-tin bond by a proton source, is a classic example of an electrophilic substitution reaction in organotin chemistry. While specific kinetic data for this compound are not extensively documented in the literature, the mechanism can be inferred from studies on analogous vinylstannanes.
The reaction is understood to proceed via an SE2 (substitution, electrophilic, bimolecular) mechanism. The initial and rate-determining step involves the attack of a proton on the carbon atom bearing the stannyl group. This forms a key intermediate, which is thought to be a β-stannyl carbocation. The stability of this carbocation is a crucial factor in determining the reaction rate. Subsequent rapid cleavage of the C-Sn bond yields the corresponding alkene and a trialkyltin cation.
For this compound, the presence of an ethyl group at the α-position of the vinyl system influences the electron density of the double bond and the stability of the carbocationic intermediate. It is generally observed that electron-donating groups on the vinyl moiety accelerate the rate of protodestannylation by stabilizing the positive charge that develops in the transition state.
To illustrate the expected kinetic behavior, the following table presents hypothetical relative rate constants for the protodestannylation of various vinylstannanes, highlighting the influence of substituents.
| Vinylstannane | Substituent at C-2 | Relative Rate (krel) |
| (Ethenyl)(tributyl)stannane | H | 1 |
| (Prop-1-en-2-yl)(tributyl)stannane | Methyl | 15 |
| This compound | Ethyl | 12 |
| (1-Phenylethenyl)(tributyl)stannane | Phenyl | 8 |
This table is illustrative and based on general trends in vinylstannane reactivity.
The mechanism of protodestannylation is depicted below:
Scheme 1: Proposed Mechanism for the Protodestannylation of this compound
Lewis Acid-Promoted Reactions
The reactivity of vinylstannanes like this compound can be significantly enhanced in the presence of Lewis acids. Lewis acids can function in two primary ways: by activating the electrophile that will react with the vinylstannane, or by coordinating to the stannane (B1208499) itself, although the former is more common.
A prominent example of a Lewis acid-promoted reaction is the addition of vinylstannanes to aldehydes and ketones. In the absence of a Lewis acid, this reaction is typically very slow. However, upon addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or titanium tetrachloride (TiCl₄), the Lewis acid coordinates to the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the vinylstannane.
The reaction of this compound with an aldehyde, for instance, would proceed via an open-chain or a cyclic transition state, leading to the formation of an allylic alcohol after workup. The choice of Lewis acid can influence not only the reaction rate but also the stereochemical outcome of the reaction.
The table below provides illustrative data on the effect of different Lewis acids on the hypothetical reaction between this compound and benzaldehyde.
| Entry | Lewis Acid (1.1 equiv) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | None | CH₂Cl₂ | 25 | <5 | - |
| 2 | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 85 | 70:30 |
| 3 | TiCl₄ | CH₂Cl₂ | -78 | 92 | 95:5 |
| 4 | MgBr₂·OEt₂ | Toluene | 0 to 25 | 65 | 50:50 |
This table presents hypothetical data based on known reactivity patterns of similar vinyl- and allylstannanes.
Stereochemical Aspects of Reactivity: Retention and Inversion of Configuration
The stereochemical outcome of reactions at the vinylic carbon of this compound is a critical aspect of its reactivity, determining whether the configuration of the double bond is retained or inverted in the product.
In electrophilic substitution reactions, such as protodestannylation, the stereochemistry is often found to proceed with retention of configuration . This is generally explained by a frontal attack of the electrophile on the carbon-tin bond. The electrophile approaches from the same side as the tin atom, leading to a cyclic, four-centered transition state in some cases, or an open transition state where the stereochemistry is still preserved.
Scheme 2: Stereochemical Pathways in Electrophilic Cleavage
Retention (SE2, cyclic):
In contrast, nucleophilic attack at a vinylic carbon is less common for non-activated vinylstannanes. However, in cases where it might occur, for instance with a highly reactive nucleophile or a suitably substituted vinylstannane, the stereochemical outcome is less predictable and can result in either retention or inversion, depending on the specific mechanism. Theoretical studies on related systems have shown that both in-plane (σ-attack leading to inversion) and out-of-plane (π-attack leading to retention) pathways are possible for nucleophilic vinylic substitution. wayne.edu The table below summarizes the expected stereochemical outcomes for different mechanistic pathways in the reactions of a generic α-substituted vinylstannane.
| Reaction Type | Proposed Mechanism | Expected Stereochemical Outcome |
| Electrophilic Cleavage (e.g., Protodestannylation) | SE2 (cyclic or open, frontal attack) | Predominantly Retention |
| Lewis Acid-Promoted Aldehyde Addition | Open or Cyclic Transition State | Depends on transition state geometry |
| Nucleophilic Vinylic Substitution | SNV σ-attack | Inversion |
| Nucleophilic Vinylic Substitution | SNV π-attack | Retention |
Advanced Spectroscopic and Analytical Characterization Techniques for but 1 En 2 Yl Tributyl Stannane Derivatives
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organotin compounds in solution. By probing the magnetic properties of various atomic nuclei, NMR provides a detailed map of the molecular structure. For (But-1-en-2-yl)(tributyl)stannane, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments, supplemented by two-dimensional techniques, is essential for a complete assignment of its complex structure.
¹H NMR Spectroscopy for Proton Environment Analysis
¹H NMR spectroscopy provides crucial information about the number, connectivity, and chemical environment of protons in a molecule. In this compound, distinct signals are expected for the protons of the butenyl group and the tributyltin moiety. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the anisotropic effects of double bonds and the tin atom.
The protons on the terminal vinyl group (=CH₂) of the but-1-en-2-yl fragment are expected to appear in the vinylic region of the spectrum, typically between 4.5 and 6.5 ppm. libretexts.orglibretexts.org The methyl protons of the butenyl group would likely resonate further upfield. The protons of the four butyl groups attached to the tin atom will exhibit characteristic multiplets in the aliphatic region (approximately 0.7-1.6 ppm). libretexts.org The protons on the α-carbon to the tin atom are the most deshielded within the butyl chains due to the proximity of the electropositive tin atom.
Expected ¹H NMR Chemical Shift Ranges for this compound:
| Protons | Expected Chemical Shift (δ, ppm) |
|---|---|
| Vinylic protons (=CH₂) | 4.5 - 6.5 |
| Methyl protons (-CH₃) of butenyl group | 1.6 - 2.2 |
| Methylene (B1212753) protons (-CH₂-) of butyl groups | 1.2 - 1.6 |
| Methyl protons (-CH₃) of butyl groups | 0.7 - 1.3 |
These are estimated values and can vary based on the solvent and specific derivative.
¹³C NMR Spectroscopy for Carbon Skeleton Connectivity and Hybridization
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal, revealing the connectivity and hybridization state (sp³, sp²). fiveable.me
The sp² hybridized carbons of the C=C double bond in the butenyl group are expected to resonate in the downfield region, typically between 100 and 150 ppm. fiveable.melibretexts.org The carbons of the tributyltin moiety will appear in the upfield aliphatic region. The carbon atom directly bonded to the tin atom (α-carbon) will show a characteristic chemical shift and may exhibit coupling with the ¹¹⁹Sn and ¹¹⁷Sn isotopes, providing valuable structural information. organicchemistrydata.org
Expected ¹³C NMR Chemical Shift Ranges for this compound:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Vinylic carbons (C=C) | 100 - 150 |
| sp³ carbons of butenyl group | 15 - 40 |
| Butyl group carbons (α to Sn) | ~10 - 15 |
These are estimated values. The presence of tin-carbon coupling (J(Sn-C)) can provide further structural confirmation. organicchemistrydata.org
¹¹⁹Sn NMR Spectroscopy for Tin Coordination Environment and Bonding
¹¹⁹Sn NMR spectroscopy is a highly sensitive probe for the local environment around the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is influenced by the nature of the organic groups attached to it, the coordination number of the tin atom, and the bond angles. For tetracoordinate organotin compounds like this compound, the ¹¹⁹Sn chemical shifts are expected to appear in a characteristic range. The specific chemical shift can provide insights into the electronic effects of the butenyl substituent compared to the butyl groups. rsc.org
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complex Structure Assignment
For a molecule with multiple overlapping signals, one-dimensional NMR spectra can be challenging to interpret fully. Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the structure of this compound. numberanalytics.comslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the butenyl and butyl groups. numberanalytics.com
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protonated carbons. numberanalytics.com
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.
Dynamic NMR Studies for Conformational Analysis and Exchange Processes
Dynamic NMR (DNMR) spectroscopy is a powerful method to study time-dependent phenomena in molecules, such as conformational changes or chemical exchange processes. nih.gov In the case of this compound, DNMR could be employed to investigate the rotational barriers around the C-Sn bond and the C-C single bonds within the flexible butyl and butenyl chains. By monitoring changes in the NMR spectra at different temperatures, it is possible to determine the thermodynamic and kinetic parameters associated with these dynamic processes. acs.orgresearchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nanografi.comresearchgate.net These two methods are often complementary.
In the analysis of this compound, IR and Raman spectroscopy can be used to identify key vibrational modes:
C=C Stretch: The carbon-carbon double bond of the butenyl group will exhibit a characteristic stretching vibration. In IR spectra, this band is typically found in the region of 1680-1620 cm⁻¹. The intensity of this band in the Raman spectrum can be significant due to the polarizability of the π-bond.
C-H Stretching Vibrations: The C-H bonds of the vinyl group (=C-H) will show stretching vibrations at higher frequencies (typically 3100-3000 cm⁻¹) than the C-H bonds of the aliphatic butyl groups (3000-2850 cm⁻¹). su.se
Sn-C Stretching Vibrations: The stretching vibrations of the tin-carbon bonds occur in the far-infrared region, typically between 600 and 450 cm⁻¹. These bands provide direct evidence of the organotin structure.
CH₂ and CH₃ Bending Vibrations: The bending (scissoring, wagging, twisting) vibrations of the methylene and methyl groups of the butyl chains will appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).
The combination of IR and Raman spectroscopy provides a molecular "fingerprint" that can be used for the identification and qualitative analysis of this compound and its derivatives. libretexts.org
Table of Compound Names Mentioned
| Compound Name |
|---|
Characteristic Absorptions of Alkene Moieties
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule, such as the alkene moiety in this compound. The vibrations associated with the carbon-carbon double bond (C=C) and the adjacent carbon-hydrogen (=C-H) bonds give rise to characteristic absorption bands in the IR spectrum.
For alkenylstannanes, the key vibrational modes are the C=C stretching and the =C-H stretching and bending vibrations. libretexts.org The C=C stretching absorption for an unsymmetrically substituted alkene, such as the one in the target molecule, typically appears in the range of 1680 to 1600 cm⁻¹. uobabylon.edu.iqudel.edu The vinylic C-H bond stretching vibrations are expected to be observed in the region of 3100 to 3000 cm⁻¹. libretexts.org Additionally, out-of-plane (oop) bending vibrations for the =C-H bonds provide further structural confirmation and are typically found between 1000 and 650 cm⁻¹. libretexts.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| =C-H Stretch | 3100 - 3000 | Medium |
| C=C Stretch | 1680 - 1600 | Medium to Weak |
| =C-H Out-of-Plane Bend | 1000 - 650 | Strong |
Probing Sn-C and Sn-Alkyl Stretching Frequencies
In addition to the alkene vibrations, IR and Raman spectroscopy can probe the bonds directly connected to the tin atom. The stretching frequencies of the tin-carbon (Sn-C) bonds provide valuable structural information. For tetraalkyl- and alkyl/alkenyl stannanes, the asymmetric and symmetric Sn-C stretching vibrations are found in the far-infrared region of the spectrum.
Studies on related organotin compounds show that Sn-C bond stretching frequencies are less affected by changes in the coordination number of the tin atom, which suggests these bonds are primarily covalent in nature. cdnsciencepub.com For alkyltin compounds, these vibrations typically occur in the 600-500 cm⁻¹ range. The specific frequencies can be influenced by the nature of the alkyl and alkenyl groups attached to the tin center.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Compound Type |
|---|---|---|
| Sn-C (Alkyl) Asymmetric Stretch | ~600 - 550 | Alkyltin Compounds |
| Sn-C (Alkyl) Symmetric Stretch | ~550 - 500 | Alkyltin Compounds |
Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of organotin compounds like this compound. Due to the polarity of many organotin compounds, techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are often preferred over gas chromatography-mass spectrometry (GC-MS), which may require a prior derivatization step. sciex.com
The mass spectrum of an organotin compound is characterized by a distinctive isotopic pattern arising from the multiple stable isotopes of tin. This isotopic signature is a key identifier for tin-containing fragments in the spectrum.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ion. For this compound (C₁₆H₃₄Sn), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹²⁰Sn). This calculated value serves as a benchmark for experimental HRMS analysis, confirming the molecular formula.
| Molecular Formula | Isotopes Used | Calculated Exact Mass (Da) |
|---|---|---|
| C₁₆H₃₄Sn | ¹²C, ¹H, ¹²⁰Sn | 346.1679 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected parent ion. In this technique, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. nih.gov The analysis of these fragments provides detailed structural information.
For tributyltin derivatives, a common fragmentation pathway is the sequential loss of the butyl groups (C₄H₉, mass = 57 Da). researchgate.netanalchemres.org This process typically involves the loss of a butyl radical to form a stable tri-substituted tin cation, followed by the elimination of butene molecules.
| Parent Ion (m/z for ¹²⁰Sn) | Fragmentation Step | Product Ion (m/z for ¹²⁰Sn) | Neutral Loss |
|---|---|---|---|
| 346 | Loss of butyl radical | 289 | •C₄H₉ |
| 289 | Loss of butene | 233 | C₄H₈ |
| 233 | Loss of butene | 177 | C₄H₈ |
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov If a suitable single crystal of a this compound derivative can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles.
For tetraorganotin compounds (R₄Sn), the tin atom typically adopts a tetrahedral geometry. X-ray analysis would confirm this geometry for this compound and reveal any minor distortions from ideal tetrahedral angles (109.5°) due to the steric bulk of the tributyl and butenyl groups. Furthermore, the resulting crystal structure would illustrate how the molecules pack together in the solid state, revealing any significant intermolecular interactions.
In Situ Spectroscopic Methods for Reaction Monitoring and Intermediate Detection
This compound is primarily used as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorganic-chemistry.org In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and IR spectroscopy, are invaluable for monitoring the progress of these reactions in real-time. acs.orgmsu.edu
By setting up the reaction directly within the spectrometer, chemists can track the consumption of the stannane (B1208499) reactant and the formation of the cross-coupled product. For instance, in ¹H NMR spectroscopy, the disappearance of the characteristic signals for the vinyl protons of the butenyl group would indicate the progress of the reaction. Similarly, in situ IR spectroscopy could monitor the decrease in the intensity of the C=C stretching band of the reactant. These methods provide critical kinetic data and can help in identifying transient intermediates, leading to a deeper understanding of the reaction mechanism and optimization of reaction conditions. msu.edu
Theoretical and Computational Chemistry Studies on but 1 En 2 Yl Tributyl Stannane Reactivity
Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)
Currently, there are no published Density Functional Theory (DFT) studies that specifically detail the electronic structure and bonding of (But-1-en-2-yl)(tributyl)stannane. Such a study would be invaluable for understanding the fundamental properties of the molecule. Key areas for future investigation would include the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict its reactivity. Natural Bond Orbital (NBO) analysis could elucidate the nature of the carbon-tin bond and the hybridization of the atoms involved, providing insights into bond strengths and polarities.
Mechanistic Pathway Elucidation and Transition State Characterization
The reactivity of vinylstannanes is most prominently featured in the Stille reaction, a versatile carbon-carbon bond-forming reaction. While the general mechanism of the Stille reaction has been the subject of numerous computational studies, these have typically focused on simpler vinylstannanes like trimethylvinylstannane. researchgate.netacs.orgpolito.ituwindsor.ca A dedicated study on this compound would be necessary to elucidate the specific mechanistic pathways it undergoes.
Calculation of Activation Energies and Reaction Enthalpies
Without specific computational studies on the reactions of this compound, there is no available data on its activation energies or reaction enthalpies for key mechanistic steps such as transmetalation or oxidative addition. Future research could calculate these thermodynamic and kinetic parameters, which are crucial for understanding reaction rates and feasibility.
Influence of Solvation Models on Reaction Profiles
The role of the solvent is critical in many organometallic reactions. While general studies on the Stille reaction have incorporated solvation models to understand their influence on the reaction profile, researchgate.net specific data for this compound is not available. Applying different solvation models (e.g., PCM, SMD) in future computational work would be essential to accurately predict its behavior in various reaction media.
Prediction and Rationalization of Regio- and Stereoselectivity
The substitution pattern of this compound, with a vinylic substituent at the 2-position, suggests that its reactions could exhibit interesting regioselectivity. For instance, in electrophilic substitution reactions, the site of attack would be a key question to address computationally. rsc.org However, no specific computational studies have been published that predict or rationalize the regio- and stereoselectivity of reactions involving this particular stannane (B1208499).
Computational Design and Optimization of Catalytic Systems and Ligands
The efficiency of reactions involving organostannanes is heavily dependent on the catalyst and ligands employed. While computational chemistry is a powerful tool for designing and optimizing catalytic systems, polito.it this has not been applied to reactions specifically involving this compound. Future work could focus on screening different palladium catalysts and phosphine (B1218219) ligands to identify optimal conditions for its use in cross-coupling reactions.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for understanding the conformational flexibility and intermolecular interactions of molecules. nih.gov For this compound, MD simulations could provide insights into the accessible conformations of the tributyl groups and the butenyl chain, and how these might influence its reactivity. Furthermore, simulations could model its interactions with solvents and other reactants. To date, no such simulations have been reported in the literature.
Applications of but 1 En 2 Yl Tributyl Stannane in Complex Organic Synthesis
Construction of Carbon–Carbon Bonds in Advanced Synthetic Intermediates
The primary application of alkenylstannanes like (but-1-en-2-yl)(tributyl)stannane lies in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorganic-chemistry.org In this reaction, the alkenyl group from the stannane (B1208499) is transferred to an organic halide or triflate, forming a new carbon-carbon bond. This method is highly valued for its tolerance of a wide range of functional groups, allowing for the coupling of complex and sensitive molecules. uwindsor.ca
The reactivity of the butenyl group in this compound allows for the creation of sophisticated intermediates that are precursors to larger, more complex structures. For instance, coupling with aryl or vinyl halides can introduce the butenyl motif into aromatic or polyolefinic systems, respectively. These intermediates are crucial building blocks for the synthesis of pharmaceuticals, agrochemicals, and materials. The choice of palladium catalyst and ligands can influence the efficiency and selectivity of the coupling process. harvard.edu
A significant advantage of using organostannanes is their stability to air and moisture, which simplifies their handling and use in synthesis. wikipedia.org The development of protocols that are catalytic in tin is also addressing the toxicity concerns associated with organotin reagents. msu.edu
Role in Total Synthesis of Natural Products and Bioactive Molecules
The strategic incorporation of specific alkenyl fragments is a cornerstone of natural product synthesis. This compound and its isomers are valuable tools in this context, enabling the precise construction of key structural motifs found in a variety of bioactive molecules.
The synthesis of polyene and olefinic chains with defined stereochemistry is a common challenge in the total synthesis of natural products. Alkenylstannanes can be prepared with high stereoselectivity, which is then transferred to the final product during the cross-coupling reaction. For example, a highly stereoselective one-pot procedure for the synthesis of (E)-vinylstannanes from alkynes has been developed. orgsyn.org This method involves the hydroboration of an alkyne to form an (E)-vinylborane, which then undergoes a boron-to-tin transmetalation to yield the (E)-vinylstannane with excellent E/Z selectivity. orgsyn.org
While a specific synthesis for this compound is not detailed in the provided results, the synthesis of a closely related compound, (E)-tributyl(4-((4-methoxybenzyl)oxy)but-1-en-1-yl)stannane, illustrates the principle of stereocontrol. orgsyn.org This control is crucial for constructing the specific olefin geometry often required for biological activity in natural products like macrolides and polyketides.
The formation of large rings, or macrocycles, is a key step in the synthesis of many complex natural products. The Stille reaction, employing alkenylstannanes such as isomers of this compound, is a powerful method for macrocyclization. The intramolecular coupling of a molecule containing both an organostannane and a halide or triflate can efficiently close large rings, even in the presence of multiple functional groups.
The synthesis of four 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) olefin-based ligands and their use in ring-closing metathesis (RCM) reactions demonstrates a strategy that can lead to macrocyclic structures. rsc.org While not a direct application of the target stannane, it highlights the importance of olefinic building blocks in constructing macrocycles. The principles of using functionalized olefins in ring-forming reactions are broadly applicable, and an alkenylstannane like this compound could serve as a precursor to such diene systems for RCM.
Preparation of Highly Functionalized Organic Scaffolds
Organic scaffolds are core molecular frameworks that can be systematically modified to create libraries of compounds for drug discovery and materials science. mdpi.com Alkenylstannanes provide a means to introduce specific functionalities and structural diversity into these scaffolds. The butenyl group of this compound can be viewed as a four-carbon building block that can be further elaborated after its incorporation into a larger molecule.
For example, the double bond within the butenyl group can undergo a variety of chemical transformations, such as epoxidation, dihydroxylation, or cleavage, to introduce new functional groups. This downstream functionalization allows for the creation of a diverse range of molecular architectures from a common intermediate. The synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers showcases how specific functional groups can be installed in a controlled manner. rsc.org Similarly, the butenyl group from the stannane can be a handle for such transformations.
| Reaction Type | Reagent | Product Functionality | Potential Application |
| Epoxidation | m-CPBA | Epoxide | Synthesis of diols, amino alcohols |
| Dihydroxylation | OsO₄ | Diol | Introduction of chirality, synthesis of polyols |
| Ozonolysis | O₃ | Aldehyde/Ketone | Chain cleavage, further functionalization |
Development of Novel Synthetic Methodologies Leveraging Alkenylstannane Reactivity
The unique reactivity of organostannanes continues to inspire the development of new synthetic methods. Research into novel transformations of alkenylstannanes aims to expand their synthetic utility beyond traditional cross-coupling reactions. For instance, the development of a metal-free method for the synthesis of N-alkenyl derivatives highlights the ongoing search for new ways to form carbon-heteroatom bonds using alkenyl precursors. uochb.cz
Furthermore, the photocatalytic generation of trifluoromethyl nitrene for alkene aziridination represents a modern approach to alkene functionalization that could potentially be applied to the butenyl group of the title compound after it has been incorporated into a substrate. uochb.cz These emerging methodologies promise to provide new avenues for the application of this compound in constructing novel molecular entities.
Precursors for Polymer Monomers and Functional Materials (excluding material properties or direct applications)
The butenyl group in this compound can serve as a precursor to monomers for polymerization reactions. Following a Stille coupling to append the butenyl group to an appropriate core, the double bond can be polymerized. For example, functionalized poly(1-butene) has been accessed from a poly(1,2-butadiene) substrate through sequential reactions. researchgate.net This indicates that butenyl groups are viable monomeric units.
The synthesis of functionalized monomers is a critical step in creating polymers with tailored properties. By incorporating the (but-1-en-2-yl) group into a molecule that also contains a polymerizable handle, new monomers can be designed. The subsequent polymerization would lead to polymers with pendant groups derived from the butenyl moiety, which could then be further functionalized.
Future Perspectives and Emerging Research Directions for but 1 En 2 Yl Tributyl Stannane Chemistry
Greener Pastures: The Quest for Sustainable and Less Toxic Stannylating Reagents
The inherent toxicity of organotin compounds, particularly tributyltin derivatives, has long been a significant drawback, spurring research into safer alternatives. wikipedia.orgorganic-chemistry.org The development of stannylating reagents with reduced environmental impact is a paramount goal for the future. One of the key principles of green chemistry is the design of chemical products with minimized toxicity, a principle that is directly driving innovation in this area. sigmaaldrich.com
Furthermore, the exploration of alternative organometallic reagents that can perform similar transformations to vinylstannanes is a burgeoning field. Organobismuth compounds, for instance, are gaining attention as less toxic alternatives for certain cross-coupling reactions. researchgate.netorganic-chemistry.orgacs.orgacs.orgnih.gov Research into organoindium and organozinc reagents is also underway to develop a new generation of vinylating agents that can replace organostannanes in various synthetic applications. The overarching goal is to create a toolbox of reagents that offer the same synthetic utility as (But-1-en-2-yl)(tributyl)stannane but with a significantly improved safety and sustainability profile.
The Catalyst Frontier: Advancing Catalytic Systems for Unprecedented Efficiency and Selectivity
The Stille coupling reaction, the cornerstone of this compound's utility, is heavily reliant on palladium catalysis. wikipedia.orgnumberanalytics.com Future advancements in this area are focused on developing more robust, efficient, and selective catalytic systems. A key trend is the move away from traditional homogeneous palladium catalysts towards more sustainable alternatives.
Heterogeneous catalysts, where the palladium is supported on a solid material, are a major focus of research. researchgate.net These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often enhanced stability. researchgate.net Nanoparticles, particularly palladium nanoparticles supported on various materials like mesoporous silica (B1680970) or magnetic nanoparticles, are showing great promise in Stille coupling reactions, offering high catalytic activity and the ability to be easily recovered. researchgate.net
Beyond palladium, researchers are exploring the use of other, more earth-abundant and less expensive metals as catalysts for Stille-type reactions. numberanalytics.com Copper and nickel-based catalytic systems have emerged as viable alternatives in certain contexts, demonstrating good to excellent yields in cross-coupling reactions. researchgate.net The design of new ligands that can enhance the performance of both palladium and alternative metal catalysts is another critical area of research. These ligands can improve catalyst stability, increase turnover numbers, and provide greater control over the selectivity of the reaction, which is crucial when dealing with complex molecules. numberanalytics.com The development of highly active and air-stable palladium precatalysts also simplifies experimental procedures and enhances reproducibility. nih.govyoutube.com
Beyond the Stille: Exploring New Reaction Types and Transformation Pathways
While the Stille coupling is the most prominent application of this compound, its chemical reactivity extends beyond this single transformation. Future research will undoubtedly focus on unlocking the full synthetic potential of this and related vinylstannanes by exploring new reaction types and transformation pathways.
Organotin compounds are known to participate in a variety of other reactions, including radical additions and cyclizations. The exploration of these alternative reaction manifolds for this compound could lead to the development of novel synthetic methodologies for the construction of complex molecular architectures. For instance, the vinyl group in this compound could serve as a reactive handle for a range of electrophilic additions or pericyclic reactions.
Furthermore, research is ongoing to expand the scope of the Stille reaction itself. This includes the use of a wider range of electrophiles beyond the traditional aryl and vinyl halides. nih.gov The development of methods for the coupling of less reactive electrophiles, such as aryl chlorides, is a significant area of interest as it opens up the use of a broader and often cheaper range of starting materials. nih.govrsc.org The intramolecular Stille reaction of vinylstannanes has also shown promise for the synthesis of cyclic compounds like α-methylene lactones. rsc.org The discovery of new additives and reaction conditions that can promote these more challenging transformations will be a key driver of innovation. harvard.edu
The Continuous Advantage: Integration with Flow Chemistry and Automated Synthesis
The integration of organostannane chemistry with modern synthesis technologies like flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. nih.govnih.gov Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for reactions involving hazardous reagents like organotins. nih.gov
The small reactor volumes in flow systems allow for better control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. researchgate.net This is particularly beneficial for highly exothermic reactions. Furthermore, the enclosed nature of flow reactors enhances safety by minimizing operator exposure to toxic chemicals. The combination of flow chemistry with microwave irradiation (microwave-assisted flow synthesis or MAFS) has been shown to dramatically accelerate reaction rates, reducing reaction times from hours to minutes. acs.orgacs.orgnih.govanton-paar.comnih.gov This technology is well-suited for the rapid optimization and scale-up of Stille coupling reactions involving this compound.
Automated synthesis platforms, which use robotics to perform chemical reactions, can further enhance the efficiency and throughput of organostannane chemistry. sigmaaldrich.comwikipedia.orgresearchgate.netyoutube.com These systems can perform multiple reactions in parallel, allowing for the rapid screening of reaction conditions and the synthesis of libraries of compounds for drug discovery and materials science applications. The integration of real-time analytical techniques into these automated platforms allows for the continuous monitoring and optimization of reactions. nih.gov
The Digital-Physical Nexus: Synergistic Approaches Combining Synthetic and Computational Methodologies
The synergy between experimental synthesis and computational modeling is becoming an increasingly powerful tool in chemical research. nih.gov In the context of this compound chemistry, this integrated approach is poised to accelerate discovery and innovation.
Computational methods, such as Density Functional Theory (DFT), are being used to gain a deeper understanding of the mechanisms of the Stille reaction and other transformations involving organostannanes. researchgate.netuwindsor.ca These theoretical studies can help to elucidate the role of the catalyst, ligands, and solvent in the reaction, providing valuable insights that can guide the design of more efficient and selective catalytic systems. researchgate.netacs.org For example, DFT calculations can predict the relative energies of different reaction pathways, helping chemists to identify the most promising conditions for a desired transformation. researchgate.net
Another important application of computational chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.netepa.goveuropa.eunih.gov These models use statistical methods to correlate the chemical structure of a compound with its biological activity or toxicity. QSAR models can be used to predict the toxicity of new organostannane reagents before they are synthesized, allowing researchers to prioritize the development of less hazardous compounds. This predictive capability is crucial for the design of safer and more sustainable chemical processes. The combination of these powerful computational tools with high-throughput experimental screening will undoubtedly lead to a more rational and efficient approach to the development of new reagents and reactions in the field of organotin chemistry. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for (But-1-en-2-yl)(tributyl)stannane, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves transmetallation or nucleophilic substitution, using tributyltin chloride and a butenyl Grignard reagent. Yield optimization requires strict control of temperature (−78°C to 0°C), inert atmosphere (argon/nitrogen), and stoichiometric ratios. Purity is assessed via and NMR, with column chromatography (hexane/ethyl acetate) for isolation .
- Theoretical Basis : Organotin reactivity follows Pearson’s Hard-Soft Acid-Base (HSAB) theory, where the soft tin center preferentially binds to soft ligands (e.g., alkenyl groups) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR: Detects tin coordination environment (δ ≈ −10 to −50 ppm for tributyltin alkenyl derivatives).
- X-ray crystallography: Resolves Sn–C bond lengths (typical range: 2.1–2.3 Å) and confirms stereochemistry.
- IR spectroscopy: Identifies C=C stretching (~1640 cm) and Sn–C vibrations (~450 cm) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodology : Used in Stille cross-coupling reactions to form C–C bonds. Key steps:
Oxidative addition of Pd(0) to aryl/vinyl halides.
Transmetallation with the stannane.
Reductive elimination to yield coupled products.
- Case Study : In fluorinated compound synthesis, analogous stannanes introduce alkenyl groups with enhanced stability .
Advanced Research Questions
Q. How do computational studies explain the reactivity and electronic structure of this compound?
- Methodology :
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Natural Bond Orbital (NBO) analysis: Quantifies hyperconjugative interactions (e.g., σ(Sn–C) → σ*(C=C)).
Q. What are the environmental persistence and ecotoxicological impacts of this compound?
- Methodology :
- Biodegradation assays: Measure half-life in soil/water under varying pH and microbial activity.
- Ecotoxicity testing: Use Daphnia magna or Vibrio fischeri to assess acute/chronic toxicity (EC).
Q. How can contradictions in reported catalytic efficiencies of this compound be resolved?
- Methodology :
Systematic review of ligand effects (e.g., PPh vs. AsPh), solvent polarity, and Pd precursors.
Meta-analysis of turnover numbers (TON) and activation parameters (ΔH, ΔS).
- Theoretical Reconciliation : Evaluate whether discrepancies arise from competing mechanistic pathways (e.g., radical vs. polar mechanisms) .
Q. What strategies mitigate tin waste and improve atom economy in stannane-mediated reactions?
- Methodology :
- Catalytic Stille coupling: Substoichiometric tin reagents with Pd nanoparticles.
- Tin scavengers: Use polymers functionalized with thiols or phosphines to sequester residual Sn.
Q. How does steric bulk influence the stability and reactivity of this compound?
- Methodology :
- Kinetic studies: Compare reaction rates with less hindered analogs (e.g., tributyl(vinyl)stannane).
- X-ray crystallography: Correlate Sn–C bond angles with steric parameters (e.g., Tolman cone angles).
Methodological Best Practices
- Experimental Design : Use randomized block designs (e.g., split-plot for multi-factor studies) to control variability .
- Data Validation : Cross-reference NMR shifts with computed chemical shifts (GIAO method) to confirm assignments .
- Ethical Compliance : Adhere to REACH regulations for tin waste disposal and avoid human/animal exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
